

# Early Methyl Formate Refrigeration: A Technical Guide

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## Compound of Interest

Compound Name: Methyl formate

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## Introduction

In the early 20th century, the burgeoning field of domestic refrigeration saw the use of various chemical compounds as refrigerants, each with its own set of advantages and disadvantages. Among these, **methyl formate** (also known as methyl methanoate or R-611) holds a unique, albeit brief, place in history.<sup>[1]</sup> Primarily utilized by the General Electric Company in their renowned "Monitor Top" refrigerators, specifically the CA series introduced in 1933, **methyl formate** was selected as a less toxic alternative to the pungent and corrosive sulfur dioxide (SO<sub>2</sub>) that was common at the time.<sup>[1][2]</sup> This guide provides an in-depth technical overview of the early applications of **methyl formate** in refrigeration, focusing on its chemical and physical properties, the operational characteristics of the systems it was used in, its inherent instability, and the toxicological pathways that ultimately contributed to its replacement.

## Physicochemical Properties of Methyl Formate

A comprehensive understanding of **methyl formate**'s physical and chemical properties is essential to appreciate its application and challenges as a refrigerant. The following tables summarize key quantitative data for this compound.

General Properties	
Chemical Formula	HCOOCH <sub>3</sub> [3]
Molar Mass	60.05 g/mol [3]
Appearance	Colorless liquid[3]
Odor	Ethereal, pleasant[3][4]
Thermodynamic Properties	
Boiling Point (at 1 atm)	32°C (89.6°F)[5][6]
Melting Point	-100°C (-148°F)[3][6]
Vapor Pressure	476 mmHg (9.21 psi) at 20°C (68°F)[7]
634 hPa (476 mmHg) at 20°C[3]	
Critical Temperature	214°C (417.2°F)
Critical Pressure	6.00 MPa (870 psia)[8]
Latent Heat of Vaporization	202 Btu/lb[8]
Safety and Environmental Data	
Flash Point	-19°C (-2.2°F) (closed cup)[7]
Autoignition Temperature	449°C (840.2°F)[6]
Flammability Limits in Air	4.5% - 23% by volume
Ozone Depletion Potential (ODP)	Near zero[3]
Global Warming Potential (GWP)	Very low (<25)[2]

## Experimental Protocols of the Era

Detailed experimental protocols from the 1920s and 1930s for determining the thermodynamic properties of new refrigerants are not extensively documented in readily available literature.

However, the methodologies of the time would have been grounded in the principles of calorimetry and thermodynamics established in the preceding decades.

Probable Methodology for Determining Heat of Vaporization (circa 1930s):

A common method would have involved a variation of the Berthelot or Nernst calorimeter. A known mass of liquid **methyl formate** would be placed in a sealed container equipped with a heating element and a temperature sensor, all submerged in a water bath of known mass and temperature.

- Apparatus: An insulated vessel (Dewar flask or similar) containing a known mass of water and a sensitive thermometer (e.g., a Beckmann thermometer). A smaller, sealed vessel containing the **methyl formate** sample, a resistance heater, and a thermocouple would be submerged in the water bath.
- Procedure:
  - The initial temperature of the water bath would be recorded.
  - A measured amount of electrical energy would be supplied to the heater within the **methyl formate** sample, causing it to vaporize at a constant pressure.
  - The resulting vapor would be passed through a condenser, and the heat absorbed by the condenser's cooling fluid would be measured.
  - Simultaneously, the change in temperature of the water bath would be recorded.
- Calculation: The heat of vaporization would be calculated by dividing the heat absorbed during vaporization (determined from the electrical energy input and heat lost to the water bath) by the mass of the **methyl formate** vaporized.

## Methyl Formate in Practice: The GE "Monitor Top" CA Series

General Electric's decision to use **methyl formate** in their CA series refrigerators was a calculated one. It was seen as an improvement in safety over sulfur dioxide, which is highly irritating and forms corrosive sulfuric acid in the presence of moisture.[9] The CA models were

designed as low-pressure systems, with the refrigerant operating at or below atmospheric pressure, even on the high-pressure side of the compressor.[1] This low-pressure operation was a key feature of the rotary compressors used in these models.[1]

While considered more efficient than the preceding DR models that used sulfur dioxide, the CA series had a significant operational flaw: the instability of **methyl formate**. [2][9]

### Operational Challenges: Instability and Non-Condensable Gases

A major drawback of **methyl formate** as a refrigerant is its tendency to decompose over time. [2] This decomposition can be accelerated by the presence of moisture or impurities in the refrigeration system. The breakdown of **methyl formate** produces non-condensable gases. [1] [2] These gases, unlike the refrigerant vapor, do not liquefy under the pressures and temperatures in the condenser.

The accumulation of non-condensable gases in the refrigeration system would lead to several problems:

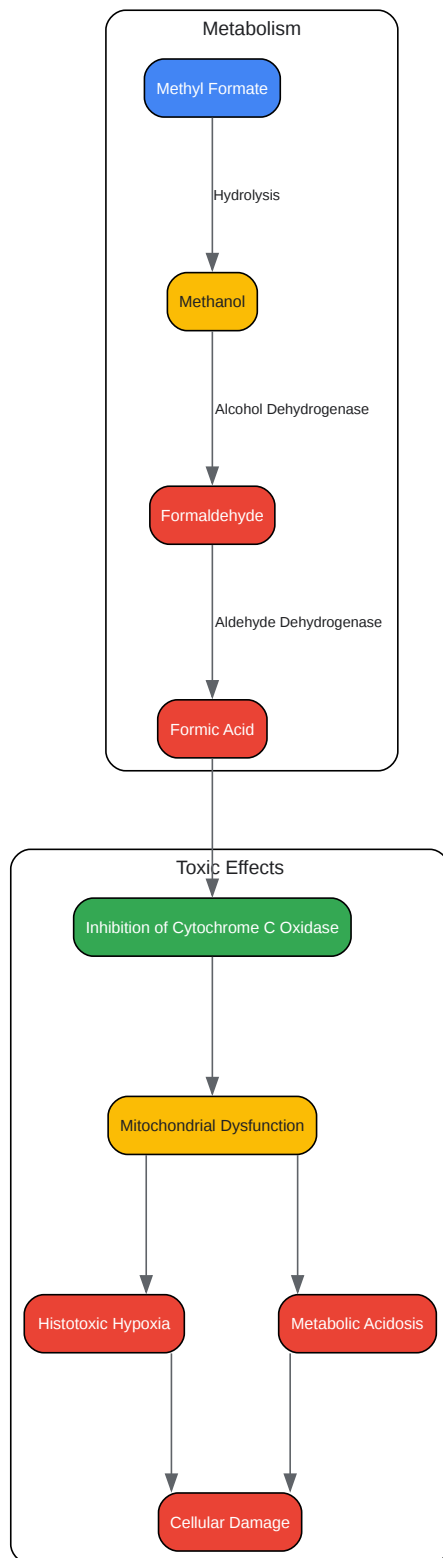
- **Increased Head Pressure:** The presence of non-condensable gases in the condenser would raise the overall pressure on the high side of the system.
- **Reduced Efficiency:** The higher head pressure would increase the work required from the compressor, leading to decreased efficiency and cooling capacity.
- **Refrigerant Flow Stoppage:** In the GE CA models, these gases would collect in the float chamber, a component of the refrigerant metering system. This could force the float down, shutting off the flow of liquid refrigerant to the evaporator and causing the refrigerator to stop cooling. [1]

To address this issue, a purging procedure was required to bleed off the non-condensable gases. [1] The inconvenience of this maintenance requirement was a significant factor in General Electric's decision to revert to using sulfur dioxide in their subsequent CK series refrigerators, before the widespread adoption of Freon-12. [1][10]

## Toxicity of Methyl Formate: Signaling Pathways

While considered less toxic than sulfur dioxide, **methyl formate** is by no means benign. Its toxicity is primarily due to its metabolism into formic acid. The following diagram illustrates the metabolic pathway and the subsequent toxic effects.

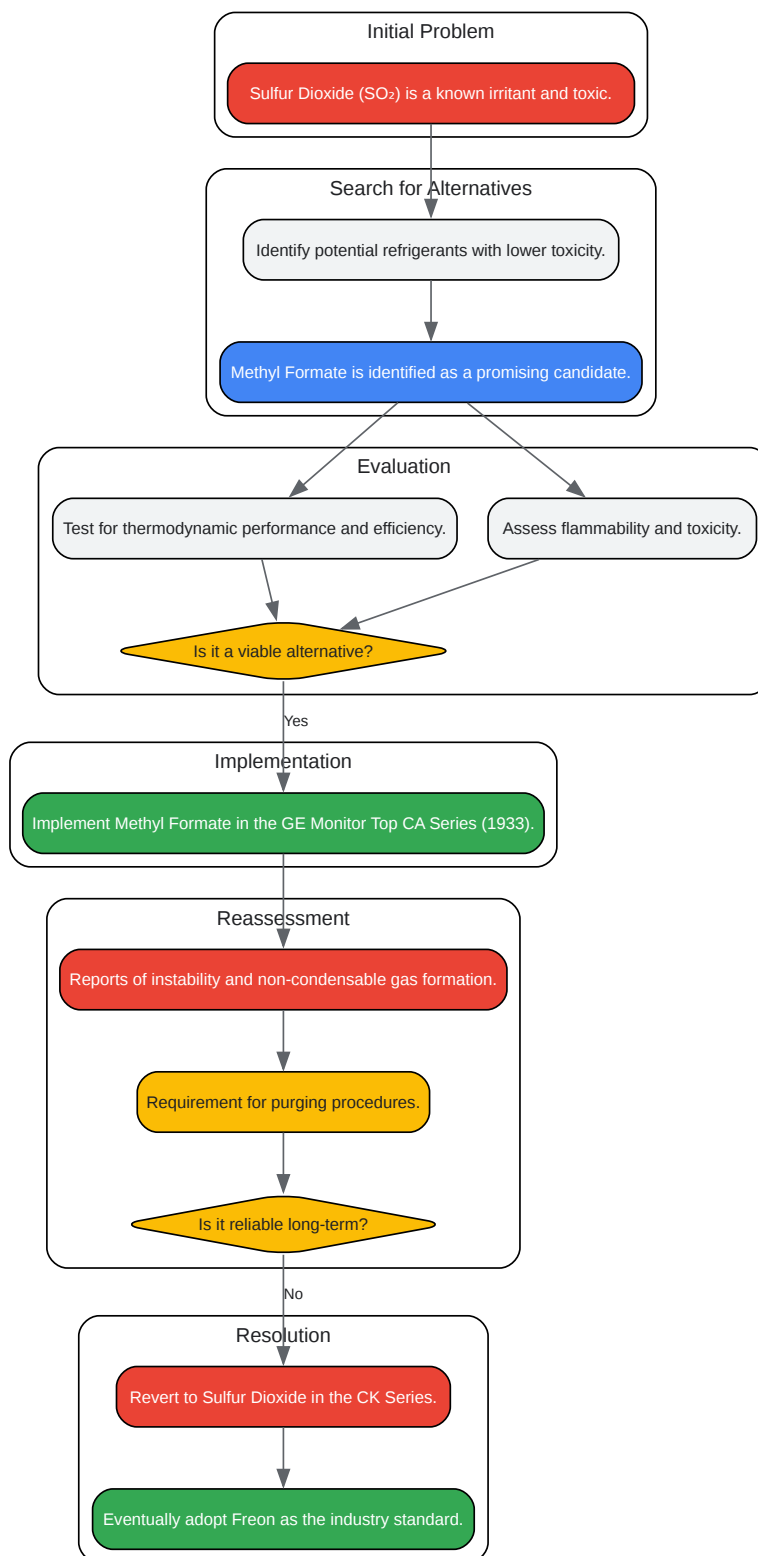
## Metabolic Pathway and Toxicity of Methyl Formate

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## Experimental Workflow: Refrigerant Selection at General Electric (circa 1930s)

The decision-making process for selecting a refrigerant in the early days of domestic refrigeration was a balance of performance, safety, and reliability. The following diagram illustrates the logical workflow that likely guided General Electric's choices regarding **methyl formate**.

GE Refrigerant Selection Workflow (c. 1930s)

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GE Refrigerant Selection Workflow (c. 1930s)



## Conclusion

The use of **methyl formate** as a refrigerant represents a fascinating, though short-lived, chapter in the history of refrigeration technology. It highlights the complex interplay between performance, safety, and chemical stability that engineers and scientists have grappled with in the development of cooling technologies. While its instability and toxicity led to its rapid replacement, the story of **methyl formate** in the GE Monitor Top refrigerators serves as a valuable case study in the evolution of refrigerants and the continuous search for safer and more reliable solutions.

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